Desethyl tamoxifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Desethyl tamoxifen is synthesized through the demethylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which catalyze the removal of a methyl group from tamoxifen . The reaction conditions typically involve the use of these enzymes in a suitable biological system or in vitro setup.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures engineered to express the necessary cytochrome P450 enzymes. This method ensures high yield and purity of the metabolite .
Chemical Reactions Analysis
Types of Reactions: Desethyl tamoxifen undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to further metabolites such as 4-hydroxy-N-desmethyl tamoxifen.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Utilizes cytochrome P450 enzymes, oxygen, and cofactors such as NADPH.
Reduction: Requires reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
4-Hydroxy-N-desmethyl tamoxifen: A potent metabolite with significant antiestrogenic activity.
Other minor metabolites: Formed through various side reactions and pathways.
Scientific Research Applications
Desethyl tamoxifen has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of tamoxifen metabolism and its derivatives.
Medicine: Explored for its potential therapeutic effects in breast cancer treatment and prevention.
Industry: Utilized in the development of new selective estrogen receptor modulators and related compounds.
Mechanism of Action
Desethyl tamoxifen exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor. This change alters the expression of estrogen-dependent genes, resulting in the inhibition of estrogen-mediated cell proliferation and induction of apoptosis in estrogen receptor-positive breast cancer cells . The compound also influences the levels of tumor growth factor α, insulin-like growth factor 1, and sex hormone-binding globulin, contributing to its overall antiestrogenic effects .
Comparison with Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxy tamoxifen: Another active metabolite with potent antiestrogenic properties.
Endoxifen: A metabolite with higher potency and similar mechanism of action.
Norendoxifen: A potent aromatase inhibitor derived from tamoxifen.
Uniqueness of Desethyl Tamoxifen: this compound is unique due to its specific role in the metabolism of tamoxifen and its significant contribution to the overall therapeutic effects of tamoxifen therapy. Its ability to modulate estrogen receptor activity and induce apoptosis in breast cancer cells makes it a valuable compound in both research and clinical settings .
Biological Activity
Desethyl tamoxifen (also known as N-desmethyl tamoxifen) is a significant metabolite of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of breast cancer. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and improving patient outcomes in breast cancer management.
This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERs). It competes with estrogen for binding to ERα and ERβ, leading to conformational changes in the receptors that alter the expression of estrogen-dependent genes. This results in the inhibition of estrogen-mediated cell proliferation and induction of apoptosis in estrogen receptor-positive breast cancer cells .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound are influenced by various factors, including genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These enzymes are critical for the metabolism of tamoxifen into its active metabolites, including this compound. Studies have shown that variations in these enzymes can lead to significant differences in drug metabolism and clinical outcomes .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Half-life | Approximately 14 hours |
Bioavailability | Varies widely among individuals |
Metabolic Pathways | Primarily via CYP2D6 and CYP3A4 |
Biological Activity and Efficacy
Research indicates that this compound has substantial antiestrogenic activity, contributing to the overall efficacy of tamoxifen therapy. It has been shown to inhibit estrogen-stimulated proliferation of breast cancer cells effectively. In vitro studies demonstrate that this compound can bind to ERs with an affinity comparable to other active metabolites such as 4-hydroxy tamoxifen .
Case Studies
-
TAM-01 Study :
- A phase III trial involving 500 women with intraepithelial neoplasia showed that low-dose tamoxifen (5 mg daily) significantly reduced the recurrence of invasive breast cancer or ductal carcinoma in situ (DCIS) over a 10-year follow-up period. The study highlighted the importance of metabolites like this compound in achieving therapeutic efficacy without increasing adverse events .
-
STAR Trial :
- The Study of Tamoxifen and Raloxifene (STAR) compared the efficacy of tamoxifen (and its metabolites) against raloxifene in reducing breast cancer risk. Both drugs showed similar effectiveness, but variations in individual responses were noted, emphasizing the role of metabolic differences, including those involving this compound .
Clinical Implications
The biological activity of this compound underscores its potential role as a therapeutic agent in breast cancer treatment. Its ability to modulate estrogen receptor activity suggests that it may be beneficial not only as a metabolite but also as a standalone compound or in combination therapies aimed at enhancing treatment outcomes.
Future Research Directions
Ongoing research is focusing on:
- Gut Microbiome Influence : Recent studies have indicated that gut microbiota may affect the metabolism and efficacy of tamoxifen and its metabolites, including this compound. Understanding these interactions could lead to personalized treatment strategies .
- Targeted Therapies : Investigating how variations in metabolism affect patient responses to this compound could pave the way for more targeted therapies that optimize dosing based on individual metabolic profiles.
Properties
IUPAC Name |
2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOWMFOUQCRAAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19957-51-8 |
Source
|
Record name | Desethyl tamoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019957518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.